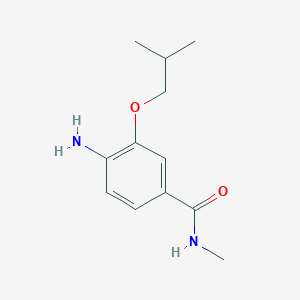
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate
Overview
Description
Ethyl 2-(5-cyclopropyl-2-(methoxymethyl)oxazol-4-yl)acetate is a chemical compound with the molecular formula C12H17NO4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (O)CC1=C (C2CC2)OC (COC)=N1 . This indicates that the molecule contains a cyclopropyl group attached to an oxazole ring, which is further substituted with a methoxymethyl group . Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 239.27 .Scientific Research Applications
Synthesis Processes and Chemical Properties
Improved Synthesis Techniques
Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, a related compound, has been synthesized through an improved process involving nitrosation, methylation, bromination, and cyclization, which simplifies operations and reduces costs, with a yield of 70.8% (L. Jing, 2003).
Natural Product Derivatives
A highly oxygenated 2H-chromen derivative with a complex structure related to ethyl acetate-methanol extracts demonstrates significant antioxidative and anti-inflammatory properties, suggesting potential for novel therapeutic applications (Makkar & Chakraborty, 2018).
Impurity Profiling in Drug Development
The impurity profile of a related ethyl acetate compound has been determined using liquid chromatography-mass spectrometry, highlighting its significance in the development of new drugs for thrombotic disorders (Thomasberger, Engel, & Feige, 1999).
Chemical Reactions and Derivatives
Synthesis of Derivatives
Ethyl (l//-tetrazol-5-yl)acetate has been used for the synthesis of various derivatives, indicating the potential versatility of ethyl acetate compounds in chemical synthesis (Janda, 2001).
Formation of 2H-Pyran-2-ones
The treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds has led to the formation of 2H-pyran-2-ones, demonstrating the compound's role in the synthesis of complex chemical structures (Kočevar et al., 1992).
Reactions with Quinazoline Compounds
Ethyl acetate derivatives have shown diverse reactions with quinazoline compounds, resulting in the formation of unique chemical structures, which could have implications in drug design and synthesis (Deady, Mackay, & Werden, 1989).
Synthesis of 2,4,5-Trisubstituted Oxazoles
The synthesis of 2,4,5-trisubstituted oxazoles starting from alpha-methylene ketones involves a series of reactions including nitrosation and reduction, further demonstrating the chemical versatility of related ethyl acetate compounds (Cai, Yang, & Zhang, 2005).
Structural and Spectroscopic Studies
X-Ray Diffraction Techniques
The structure of 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester has been determined using X-ray diffraction techniques, showcasing the importance of structural analysis in understanding these compounds (Şahin et al., 2014).
Ethyl Ester Synthesis and Structural Analysis
Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives have been synthesized, and their structure confirmed through elemental analysis and spectroscopic data, indicating the significance of these analyses in compound identification and characterization (Mohamed, 2021).
Safety and Hazards
This compound is classified as an irritant and a skin sensitizer. It has the hazard statements H315, H317, H319, and H410, indicating that it can cause skin irritation, skin sensitization, serious eye irritation, and is very toxic to aquatic life with long lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
ethyl 2-[5-cyclopropyl-2-(methoxymethyl)-1,3-oxazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-16-11(14)6-9-12(8-4-5-8)17-10(13-9)7-15-2/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGIZUKGLUOFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(OC(=N1)COC)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

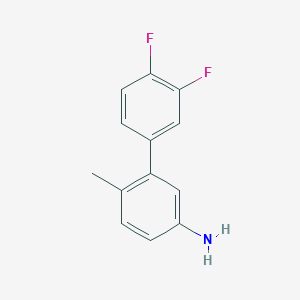
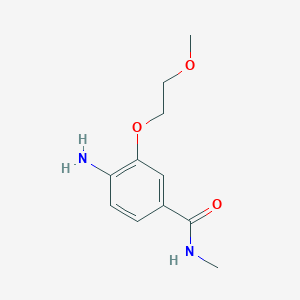
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
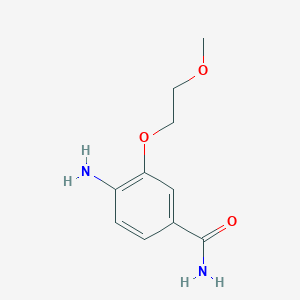
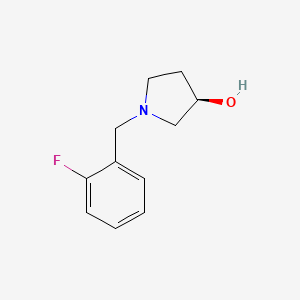
![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)
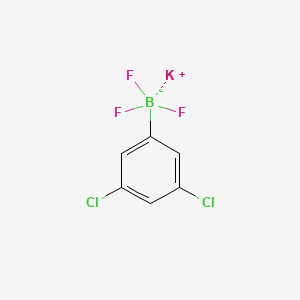

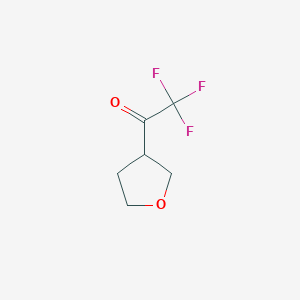
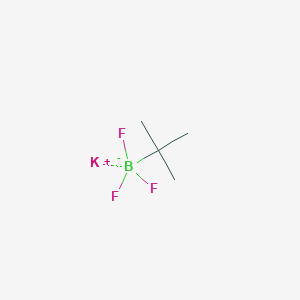
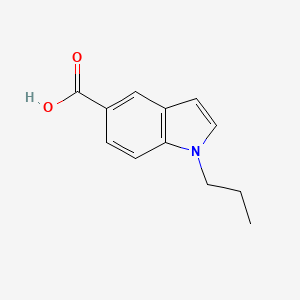
![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)
